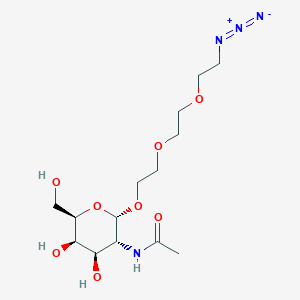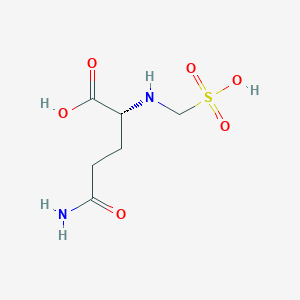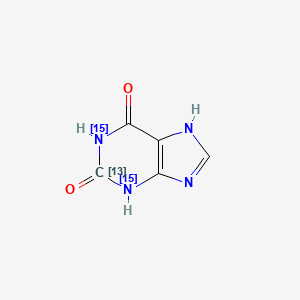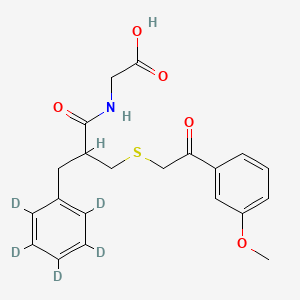
Thiorphan methoxyacetophenone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiorphan methoxyacetophenone-d5 is a deuterium-labeled derivative of Thiorphan methoxyacetophenone. This compound is primarily used in scientific research, particularly in the field of drug development, due to its stable isotope labeling which aids in the quantitation and analysis of pharmacokinetics and metabolic profiles .
準備方法
Synthetic Routes and Reaction Conditions
Thiorphan methoxyacetophenone-d5 is synthesized through the derivatization of Thiorphan with 2-bromo-3’-methoxyacetophenone. The process involves pre-treating dried blood spot (DBS) cards with 2-bromo-3’-methoxyacetophenone and allowing them to dry before applying Thiorphan. The derivatized product, Thiorphan methoxyacetophenone, is then extracted using methanol containing the internal standard this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the incorporation of stable heavy isotopes into drug molecules. This is largely done as tracers for quantitation during the drug development process .
化学反応の分析
Types of Reactions
Thiorphan methoxyacetophenone-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group in Thiorphan can be oxidized to form more stable thioether derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or other peroxides.
Substitution: Reagents like halogenated acetophenones are used for derivatization.
Major Products Formed
The major product formed from the derivatization of Thiorphan is Thiorphan methoxyacetophenone, which is then labeled with deuterium to form this compound .
科学的研究の応用
Thiorphan methoxyacetophenone-d5 is extensively used in scientific research for:
Pharmacokinetic Studies: The stable isotope labeling allows for precise quantitation of drug metabolism and pharmacokinetics.
Bioanalysis: Used as an internal standard in mass spectrometry for the quantification of Thiorphan in biological matrices.
Drug Development: Helps in understanding the metabolic pathways and stability of drug molecules.
作用機序
Thiorphan methoxyacetophenone-d5, like its non-deuterated counterpart, acts as a potent inhibitor of membrane metalloendopeptidase (enkephalinase). This inhibition potentiates morphine-induced analgesia and attenuates naloxone-precipitated withdrawal symptoms . The deuterium labeling does not significantly alter the mechanism of action but enhances the stability and allows for better tracking in pharmacokinetic studies .
類似化合物との比較
Similar Compounds
Thiorphan: The non-deuterated version of Thiorphan methoxyacetophenone-d5.
Racecadotril: A prodrug that is metabolized to Thiorphan.
Other Isotope-Labeled Compounds: Various other deuterium-labeled compounds used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic and metabolic studies. This makes it particularly valuable in drug development and bioanalysis .
特性
分子式 |
C21H23NO5S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D |
InChIキー |
LYFBMQMMAFLEHC-QRKCWBMQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |
正規SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



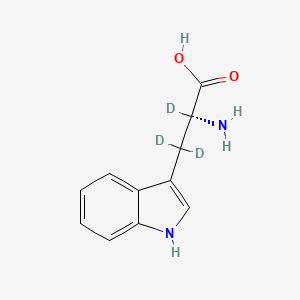
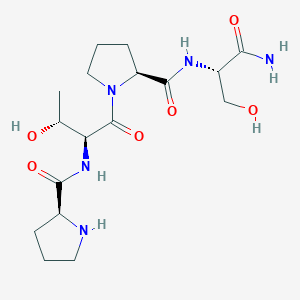
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
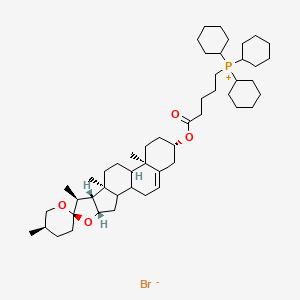
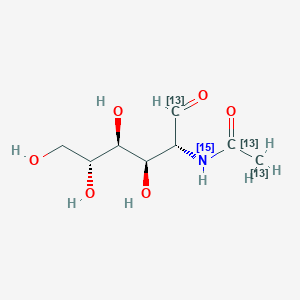
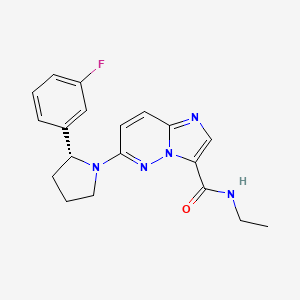
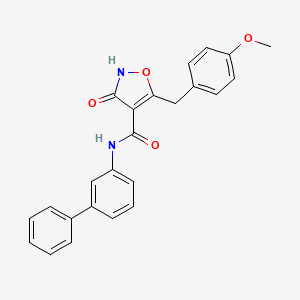
![(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)

